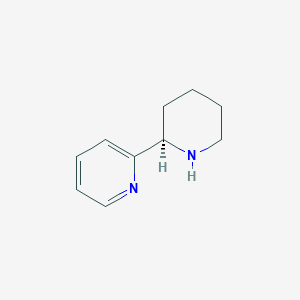

(R)-2-(Piperidin-2-yl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2R)-piperidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRQQPIHUMSJSS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Asymmetric Synthesis of (R)-2-(Piperidin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(Piperidin-2-yl)pyridine, also known as (-)-anabasine, is a chiral piperidine alkaloid of significant interest in medicinal chemistry and drug development. Its rigid, well-defined three-dimensional structure makes it a valuable scaffold for the design of ligands targeting various receptors in the central nervous system. This guide provides an in-depth exploration of the primary and most effective protocols for the enantioselective synthesis of this important molecule, focusing on the underlying principles, experimental details, and comparative analysis of different approaches.

Introduction: The Significance of Chiral 2-Arylpiperidines

The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The stereochemistry at the C2 position is often crucial for pharmacological activity, making enantioselective synthesis a critical aspect of their development. This compound serves as a key building block for the synthesis of more complex molecules and is itself a subject of pharmacological investigation. The development of robust and scalable methods for its synthesis is therefore of paramount importance.

This guide will focus on two of the most successful and widely employed strategies for the asymmetric synthesis of this compound:

-

Iridium-Catalyzed Asymmetric Hydrogenation of N-Activated Pyridinium Salts: A powerful and atom-economical method that directly establishes the chiral center through catalytic reduction.

-

Chiral Auxiliary-Mediated Synthesis: A classic and reliable approach that utilizes a temporary chiral group to direct the stereochemical outcome of the reaction.

A comparative overview of other notable synthetic strategies will also be presented to provide a comprehensive understanding of the available methodologies.

Strategy 1: Iridium-Catalyzed Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents one of the most efficient methods for the synthesis of chiral molecules. In the case of 2-substituted piperidines, the direct hydrogenation of the corresponding pyridine is challenging due to the aromaticity of the substrate and potential catalyst inhibition by both the starting material and the product.[1] To overcome these hurdles, a common strategy is the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is more susceptible to hydrogenation.[1][2]

The iridium-catalyzed asymmetric hydrogenation of N-benzyl-2-(2-pyridyl)pyridinium bromide is a highly effective method for producing (R)-1-benzyl-2-(piperidin-2-yl)pyridine, which can then be deprotected to yield the target molecule.

Causality Behind Experimental Choices

-

Catalyst System: The choice of the iridium precursor, [Ir(COD)Cl]₂, and a chiral bisphosphine ligand is critical for achieving high enantioselectivity. Ligands such as (R)-SYNPHOS® have proven to be particularly effective in creating a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate.[1] The combination of a phosphine and a phosphoramidite ligand has also been shown to be effective.[3]

-

N-Activation: The use of a benzyl group for N-activation serves a dual purpose. It activates the pyridine ring for hydrogenation and can be readily removed in a subsequent step via hydrogenolysis.[1]

-

In Situ Generated HBr: The hydrogenation of the pyridinium bromide salt generates stoichiometric amounts of hydrogen bromide (HBr). This in situ generated acid is believed to play a beneficial role by protonating the product piperidine, thereby preventing its coordination to the iridium catalyst and avoiding catalyst deactivation.[1]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from a general procedure for the asymmetric hydrogenation of 2-substituted pyridinium salts.[1]

Step 1: Synthesis of N-Benzyl-2-(2-pyridyl)pyridinium Bromide

-

To a solution of 2-(2-pyridyl)pyridine (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq).

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.

-

Wash the solid with cold acetonitrile and dry under vacuum to afford N-benzyl-2-(2-pyridyl)pyridinium bromide.

Step 2: Asymmetric Hydrogenation

-

In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (1 mol%) and (R)-SynPhos (2.2 mol%) in a 1:1 mixture of toluene and dichloromethane is stirred at room temperature for 30 minutes to form the active catalyst.

-

This catalyst solution is then transferred to a stainless-steel autoclave containing the N-benzyl-2-(2-pyridyl)pyridinium bromide (1.0 eq).

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi of H₂.

-

The reaction is stirred at 28°C for 24 hours.

-

After carefully releasing the hydrogen pressure, a saturated aqueous solution of sodium carbonate is added to the reaction mixture and stirred for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, (R)-1-benzyl-2-(piperidin-2-yl)pyridine, is purified by column chromatography.

Step 3: Deprotection

-

The purified (R)-1-benzyl-2-(piperidin-2-yl)pyridine is dissolved in methanol.

-

Palladium on carbon (10 wt%) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield this compound.

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 2 | (R)-1-benzyl-2-(piperidin-2-yl)pyridine | Typically >90% | Up to 93% | [1][2] |

| 3 | This compound | Quantitative | Maintained | [1] |

Mechanistic Insights

The proposed mechanism for the iridium-catalyzed asymmetric hydrogenation of pyridinium salts involves a stepwise reduction of the pyridine ring.[3]

Caption: Proposed pathway for the iridium-catalyzed asymmetric hydrogenation.

The reaction is thought to proceed through initial 1,4-hydride addition to the pyridinium ion, followed by tautomerization and further hydrogenation to a tetrahydropyridine intermediate. The final, enantiodetermining step is the hydrogenation of an enamine or iminium intermediate to the chiral piperidine.[3]

Strategy 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established and reliable method for controlling stereochemistry in organic synthesis. For the synthesis of this compound, the chiral auxiliary approach often involves the condensation of a pyridine-containing starting material with a chiral amine, followed by a series of transformations that build the piperidine ring, and finally, removal of the auxiliary.

A particularly effective method utilizes (1S,2S,5S)-(-)-2-hydroxy-3-pinanone as a chiral auxiliary.[4][5]

Causality Behind Experimental Choices

-

Chiral Auxiliary: (1S,2S,5S)-(-)-2-hydroxy-3-pinanone is a readily available and inexpensive chiral building block derived from the chiral pool. Its rigid bicyclic structure provides excellent steric hindrance, which effectively directs the approach of reagents from one face of the molecule, leading to high diastereoselectivity in subsequent reactions.

-

Diastereoselective Alkylation: The key stereochemistry-defining step is the diastereoselective alkylation of the chiral ketimine intermediate. The bulky pinanone auxiliary shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered side.

-

Ring Closure: The piperidine ring is typically formed through an intramolecular cyclization, often an N-alkylation or a reductive amination, which is generally a high-yielding process.

Experimental Protocol: Chiral Auxiliary Approach

This protocol is based on the enantioselective synthesis of anabasine analogues.[4][5]

Step 1: Formation of the Chiral Ketimine

-

A mixture of 2-aminomethylpyridine (1.0 eq) and (1S,2S,5S)-(-)-2-hydroxy-3-pinanone (1.0 eq) in toluene is heated at reflux with a Dean-Stark trap to remove water.

-

After the reaction is complete, the toluene is removed under reduced pressure to yield the crude chiral ketimine, which is used in the next step without further purification.

Step 2: Diastereoselective Alkylation

-

The crude ketimine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an argon atmosphere.

-

A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the cooled solution to form the enolate.

-

After stirring for 30 minutes at -78°C, 1-bromo-4-chlorobutane (1.2 eq) is added.

-

The reaction mixture is stirred at -78°C for several hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether.

-

The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Hydrolysis and Ring Closure

-

The purified alkylated product is dissolved in a mixture of THF and 6M hydrochloric acid.

-

The mixture is stirred at room temperature until the hydrolysis of the ketimine is complete (monitored by TLC).

-

The reaction mixture is then basified with a saturated aqueous solution of sodium bicarbonate and heated to reflux to promote intramolecular cyclization.

-

After cooling, the product is extracted with dichloromethane.

-

The combined organic layers are dried, filtered, and concentrated to give crude this compound, which can be further purified by distillation or chromatography.

| Step | Product | Diastereomeric Excess (de) | Overall Yield | Reference |

| 2 | Alkylated Ketimine | >95% | - | [4][5] |

| 3 | This compound | - | Good | [4][5] |

Logical Relationship Diagram

Caption: Synthetic pathway using a chiral auxiliary.

Other Notable Synthetic Approaches

While the two methods detailed above are among the most robust and high-yielding, several other strategies have been developed for the asymmetric synthesis of 2-substituted piperidines. A brief overview is provided below.

-

Organocatalytic Asymmetric Synthesis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives have been used to catalyze the asymmetric Mannich reaction between ketones and cyclic imines, providing access to chiral 2-substituted piperidines.[6]

-

Biocatalysis: Chemo-enzymatic methods, which combine chemical synthesis with biocatalytic steps, offer a green and highly selective alternative. For example, a one-pot amine oxidase/ene imine reductase cascade can be used to convert N-substituted tetrahydropyridines to stereodefined piperidines.

-

Synthesis from the Chiral Pool: Readily available chiral starting materials, such as amino acids, can be converted into chiral piperidines through a series of transformations. This approach leverages the inherent chirality of natural products to build the target molecule.[7]

Conclusion

The asymmetric synthesis of this compound is a well-explored area of research, driven by the importance of this scaffold in medicinal chemistry. This guide has provided a detailed overview of two of the most effective and reliable methods: iridium-catalyzed asymmetric hydrogenation and the use of a chiral auxiliary. The choice of method will often depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific requirements of the research or development program. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of chiral piperidines will remain an active area of investigation.

References

-

Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts. Advanced Synthesis & Catalysis, 358(16), 2589–2593. [Link]

-

Ayers, J. T., Xu, R., Dwoskin, L. P., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS journal, 7(3), E754–E760. [Link]

-

Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]

-

O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (21), 2047-2053. [Link]

-

Wang, D., Chen, M., & Zhang, X. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10181-10184. [Link]

-

Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed, 27140832. [Link]

-

Lefort, L., et al. (2015). Homogenous Ir-catalyzed asymmetric hydrogenation of pyridinium Salts: High throughput experimentation approach, scope and preliminary mechanistic studies. Morressier. [Link]

-

Ayers, J. T., Xu, R., Dwoskin, L. P., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. University of Kentucky. [Link]

-

Qu, B., Coll, M., & Senanayake, C. H. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(47), 12761-12764. [Link]

-

Ayers, J. T., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. ResearchGate. [Link]

-

Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

-

Wang, G., & Gribble, G. W. (2010). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Heterocycles, 80(2), 853. [Link]

-

Enders, D., & Jegelka, U. (1993). Asymmetric synthesis of 2-substituted piperidin-3-ols. Tetrahedron Letters, 34(16), 2453-2456. [Link]

-

Allin, S. M., & Shuttleworth, S. J. (1996). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry, 61(20), 6893-6902. [Link]

-

Quan, P. M., Karns, T. K. B., & Quin, L. D. (1964). The Synthesis of Anatabine and Related Compounds. The Journal of Organic Chemistry, 30(8), 2769-2772. [Link]

-

Bertelsen, S., & Jørgensen, K. A. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4574-4577. [Link]

-

Wang, D., Chen, M., & Zhang, X. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. ResearchGate. [Link]

-

Movassaghi, M., Ahmad, O. K., & Medley, J. W. (2011). Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 88, 324. [Link]

-

Li, J., et al. (2014). Simple and Effective Synthetic Approach to Chiral 2-Amino-4-piperidinyl Pyridine Derivatives. ResearchGate. [Link]

-

Murugesan, D., et al. (2013). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

-

Wang, D., Chen, M., & Zhang, X. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar. [Link]

-

Wang, D., et al. (2020). Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow. Green Chemistry. [Link]

-

Chelucci, G., & Pinna, G. A. (2001). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 66(21), 7299-7302. [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of (R)-2-(Piperidin-2-yl)pyridine: An In-Depth Technical Guide

Introduction

(R)-2-(Piperidin-2-yl)pyridine, a chiral heterocyclic compound, is a significant building block in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to a piperidine moiety at the 2-position, is present in a variety of biologically active molecules. The specific stereochemistry of the (R)-enantiomer can be crucial for its pharmacological activity, making the precise characterization of this isomer essential. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support researchers and scientists in its identification, characterization, and application.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 2-[(2R)-piperidin-2-yl]pyridine, consists of a pyridine ring and a piperidine ring connected by a carbon-carbon bond. The chiral center is at the C2 position of the piperidine ring. This arrangement dictates the expected spectroscopic features, which arise from the distinct chemical environments of the protons and carbons in both heterocyclic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its connectivity and stereochemistry. The data presented here is a composite of reported values for the racemic mixture and expected shifts based on the analysis of similar structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on the pyridine and piperidine rings. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the piperidine ring are found in the upfield region (δ 1.5-3.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H-6' (Pyridine) |

| ~7.65 | td | 1H | H-4' (Pyridine) |

| ~7.20 | d | 1H | H-3' (Pyridine) |

| ~7.15 | ddd | 1H | H-5' (Pyridine) |

| ~3.40 | m | 1H | H-2 (Piperidine) |

| ~3.10 | d | 1H | H-6eq (Piperidine) |

| ~2.70 | t | 1H | H-6ax (Piperidine) |

| ~1.90 - 1.50 | m | 6H | H-3, H-4, H-5 (Piperidine) |

| ~2.50 | br s | 1H | NH (Piperidine) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The assignments are based on the analysis of related structures.

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is common for non-polar to moderately polar organic compounds, as it provides good solubility and minimal interference in the spectral regions of interest. High-field NMR (e.g., 400 MHz or higher) is recommended to achieve better resolution of the complex multiplets, particularly for the piperidine protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyridine carbons resonate at lower field compared to the piperidine carbons due to the aromaticity of the pyridine ring.

Table 2: ¹³C NMR Data for 2-(Piperidin-2-yl)pyridine

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C-2' (Pyridine) |

| ~149.0 | C-6' (Pyridine) |

| ~136.5 | C-4' (Pyridine) |

| ~122.0 | C-5' (Pyridine) |

| ~120.5 | C-3' (Pyridine) |

| ~60.0 | C-2 (Piperidine) |

| ~47.0 | C-6 (Piperidine) |

| ~30.0 | C-4 (Piperidine) |

| ~26.0 | C-3 (Piperidine) |

| ~25.0 | C-5 (Piperidine) |

Source: Adapted from publicly available data for the racemic mixture.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond of the piperidine ring, C-H bonds of both rings, and the C=C and C=N bonds of the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, sharp | N-H stretch (Piperidine) |

| 3100-3000 | Medium | Aromatic C-H stretch (Pyridine) |

| 2950-2850 | Strong | Aliphatic C-H stretch (Piperidine) |

| ~1600, ~1580, ~1470, ~1430 | Medium to Strong | C=C and C=N ring stretching (Pyridine) |

| ~1450 | Medium | CH₂ scissoring (Piperidine) |

| ~750 | Strong | C-H out-of-plane bending (Pyridine) |

Experimental Protocol: Acquiring an IR Spectrum

A standard method for obtaining an IR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₄N₂), which is approximately 162.23 g/mol .[1]

-

Major Fragmentation Pathways: The fragmentation of this compound is expected to involve the cleavage of the piperidine ring and the bond connecting the two rings. Common fragments would include the loss of alkyl radicals from the piperidine ring and the formation of a stable pyridyl cation.

Table 4: Predicted Major Fragments in the Mass Spectrum of 2-(Piperidin-2-yl)pyridine

| m/z | Possible Fragment Ion |

| 162 | [M]⁺ (Molecular Ion) |

| 161 | [M-H]⁺ |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected.

-

Temperature Program: A temperature gradient is used to elute the compound, for example, starting at 50°C and ramping up to 250°C.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their m/z ratio.

-

Visualization of Key Structural and Spectroscopic Relationships

Caption: Molecular structure of this compound.

Caption: Workflow for synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic characteristics of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification and quality assessment of this important chiral building block. As with any chiral molecule, it is imperative for researchers to employ enantioselective analytical techniques to confirm the stereochemical purity of their samples, which is critical for its application in drug discovery and development.

References

-

Saloranta, T., & Leino, R. (2011). From building block to natural products: a short synthesis and complete NMR spectroscopic characterization of (+/-)-anatabine and (+/-)-anabasine. Tetrahedron Letters, 52(36), 4619–4621. [Link]

-

PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Physical and chemical properties of (R)-2-(Piperidin-2-yl)pyridine

An In-Depth Technical Guide to (R)-2-(Piperidin-2-yl)pyridine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral heterocyclic compound featuring a pyridine ring linked to a piperidine ring at the 2-position. The stereochemistry at the C2 carbon of the piperidine ring, designated as (R), is crucial for its specific applications, particularly in asymmetric synthesis and medicinal chemistry. The presence of two nitrogen atoms with different basicities and its bidentate nature make it a versatile chiral ligand and a valuable building block for the development of novel molecules. The piperidine and pyridine motifs are prevalent in a wide array of pharmaceuticals and natural products, highlighting the significance of this scaffold in drug discovery.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety considerations for this compound, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of 2-(Piperidin-2-yl)pyridine is presented below. It is important to note that some experimental data is reported for the racemate or the (S)-enantiomer, but the fundamental properties are applicable to the (R)-enantiomer.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | [3][4] |

| Molecular Weight | 162.23 g/mol | [3][4] |

| CAS Number | Not explicitly found for (R)-isomer, 46041-69-4 for (S)-isomer | [4] |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | 104-105 °C @ 2 Torr (for 3-(Piperidin-2-yl)pyridine) | [5] |

| Density | 1.0455 g/cm³ @ 20 °C (for 3-(Piperidin-2-yl)pyridine) | [5] |

| Water Solubility | 10 mg/mL (for 3-(Piperidin-2-yl)pyridine) | [5] |

| XLogP3-AA | 1.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3][6] |

| Rotatable Bond Count | 1 | [3] |

| Storage Temperature | 2-8°C | [4] |

Structural Elucidation and Spectroscopic Analysis

The structure of this compound consists of a chiral piperidine ring attached to a pyridine ring. This arrangement allows for its function as a bidentate ligand, coordinating to metal centers through both the pyridine and piperidine nitrogen atoms.

Caption: Molecular structure of this compound.

Spectroscopic Properties:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring (typically in the δ 7.0-8.5 ppm range) and the aliphatic protons of the piperidine ring (δ 1.5-3.5 ppm). The proton at the chiral center (C2) would likely appear as a multiplet.[7][8] The proton attached to the nitrogen on the pyridine ring will be the most downfield.[8]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the five carbons of the pyridine ring (δ 120-150 ppm) and the five carbons of the piperidine ring (δ 20-60 ppm).[9][10]

-

Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching for the secondary amine in the piperidine ring (around 3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=N and C=C stretching from the pyridine ring (around 1600-1400 cm⁻¹).[8][11]

-

Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the compound.[12]

Synthesis and Reactivity

The synthesis of enantiomerically pure 2-substituted piperidines is a significant area of research.[1] Asymmetric synthesis is key to obtaining the desired (R)-enantiomer of 2-(Piperidin-2-yl)pyridine.

General Synthetic Approach:

A common strategy involves the asymmetric reduction or functionalization of pyridine or its derivatives.[13][14] For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of a pyridine precursor with an appropriate boronic acid can yield enantioenriched 3-substituted tetrahydropyridines, which can then be further reduced to the corresponding piperidines.[14]

Caption: Generalized synthetic workflow for chiral piperidines.

Experimental Protocol: Illustrative Synthesis of a Piperidine Derivative

The following is a general procedure for the synthesis of a piperidine derivative, which can be adapted for the synthesis of this compound with the appropriate starting materials and chiral catalysts. This protocol is based on the principles of piperidine synthesis.[1]

-

Preparation of the Precursor : A suitable protected pyridine precursor is synthesized or obtained commercially.

-

Asymmetric Reduction/Functionalization :

-

To a solution of the pyridine precursor in an appropriate solvent (e.g., ethyl acetate), a chiral catalyst (e.g., a palladium-based catalyst) is added.[1]

-

The mixture is stirred under a hydrogen atmosphere at a specified temperature and pressure.[1]

-

The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation :

-

Upon completion, the catalyst is removed by filtration through Celite.[1]

-

The filtrate is concentrated under reduced pressure.

-

-

Purification and Deprotection :

-

The crude product is purified by column chromatography.

-

If a protecting group was used, it is removed under appropriate conditions to yield the final product.

-

Reactivity:

The reactivity of this compound is governed by the two nitrogen atoms. The piperidine nitrogen is a more basic, sp³-hybridized secondary amine, while the pyridine nitrogen is a less basic, sp²-hybridized imine. This difference in basicity and the steric arrangement of the two rings allows for selective reactions and coordination to metal centers, making it an effective bidentate ligand.

Applications

The unique structural and electronic properties of this compound make it a valuable compound in various fields of chemistry.

Asymmetric Catalysis:

Chiral ligands are essential for enantioselective catalysis. This compound can act as a chiral ligand in a variety of metal-catalyzed reactions, inducing stereoselectivity in the formation of new chiral centers. Its bidentate nature allows it to form stable complexes with transition metals, creating a well-defined chiral environment around the metal center.

Caption: Generalized catalytic cycle involving a chiral ligand.

Medicinal Chemistry and Drug Development:

The pyridine and piperidine rings are considered "privileged structures" in medicinal chemistry due to their presence in numerous bioactive compounds.[2][15] These scaffolds are found in drugs targeting a wide range of conditions, including cancer, HIV/AIDS, tuberculosis, and Alzheimer's disease.[2] this compound serves as a valuable chiral building block for the synthesis of complex molecules with potential therapeutic activity.[16][17] The specific stereochemistry can be critical for biological activity and target engagement.

Safety and Handling

This compound and related compounds are hazardous and should be handled with appropriate safety precautions. The following information is based on data for similar piperidinyl pyridine compounds.[3][18][19]

GHS Hazard Classification:

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H301: Toxic if swallowed[3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3] |

Safe Handling and Storage:

-

Handling : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][20]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][18] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations.[19]

Conclusion

This compound is a chiral molecule of significant interest to the scientific community. Its well-defined stereochemistry, coupled with the presence of two versatile nitrogen-containing heterocyclic rings, makes it a powerful tool in asymmetric catalysis and a valuable scaffold in the design and synthesis of new pharmaceutical agents. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperidinopyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.

-

PharmaCompass. (n.d.). 2-(pyridin-2-yl)pyridine. Retrieved from [Link]

- Comins, D. L., & Dehghani, A. (1992). Nucleophilic Addition of Organometallic Reagents to N-Acyl Pyridinium Salts. Chemical Reviews, 92(1), 147-160.

- Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2453.

- Rashid, U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of Molecular Structure, 1149, 65-74.

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

- McAteer, C. H. (2007). Pyridines and their Benzo Derivatives: Applications.

-

NIST. (n.d.). Anabasine. NIST Chemistry WebBook. Retrieved from [Link]

- Desai, N. C. (Ed.). (2022). Recent Developments in the Synthesis and Applications of Pyridines. Bentham Science Publishers.

- Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14354–14360.

- Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry Reports.

- Li, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4327.

- Wawrzyniak, P., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4945.

- Wawrzyniak, P., et al. (2020).

- Derwich, E., et al. (2011). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 993(1-3), 156-163.

-

PlantaeDB. (n.d.). 4-(Piperidin-2-yl)pyridine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 2-Piperidinopyridine | C10H14N2 | CID 817759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anabasine [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]

- 16. 1055196-29-6|(R)-3-(Piperidin-2-yl)pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 17. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 18. biosynth.com [biosynth.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

Synthesis of Novel (R)-2-(Piperidin-2-yl)pyridine Derivatives: A Strategic Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

The (R)-2-(Piperidin-2-yl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, three-dimensional structure and the strategic placement of a chiral center and a basic nitrogen atom allow for precise interactions with a multitude of biological targets, including enzymes and receptors in the central nervous system.[3] This guide provides a comprehensive overview of the strategic considerations and practical methodologies for the asymmetric synthesis of this key heterocyclic core and its subsequent derivatization. We will delve into the mechanistic rationale behind preferred synthetic routes, present a detailed, field-proven experimental protocol for enantioselective synthesis, and discuss the elaboration of the core structure to generate novel derivatives for drug discovery pipelines.

Strategic Foundations: Approaches to Asymmetric Synthesis

The primary challenge in synthesizing this compound lies in the precise control of the stereocenter at the C2 position of the piperidine ring. Several major strategies have been developed to achieve high enantiopurity, each with distinct advantages and limitations.[4][5]

-

Asymmetric Hydrogenation of Pyridines: This is one of the most direct and atom-economical methods. It involves the reduction of a substituted pyridine precursor using a chiral catalyst, typically based on iridium or rhodium, to set the desired stereocenter with high enantioselectivity.[4] The pyridine ring must first be activated, often by N-alkylation, to form a pyridinium salt, which is more susceptible to hydrogenation.[4][6]

-

Catalytic Asymmetric Annulation: These methods construct the piperidine ring from acyclic precursors in an enantioselective manner. A notable example is the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, which can furnish highly functionalized piperidine derivatives with excellent stereocontrol.[7][8][9]

-

Chiral Pool Synthesis: This classic approach utilizes readily available, enantiopure starting materials, such as amino acids (e.g., L-lysine), to construct the chiral piperidine ring. While reliable, this method can involve longer synthetic sequences.[5]

-

Biocatalysis: The use of enzymes, particularly transaminases, offers a green and highly selective alternative. Transaminases can convert prochiral ω-haloketones into chiral amino intermediates that spontaneously cyclize to form enantiopure 2-substituted piperidines.[10]

For the purpose of this guide, we will focus on the asymmetric hydrogenation of an N-activated pyridine , as it represents a robust, scalable, and versatile strategy for accessing the this compound core.

Core Synthesis Workflow: Iridium-Catalyzed Asymmetric Hydrogenation

The following workflow outlines a validated pathway from a common starting material, 2-substituted pyridine, to the target chiral core structure. The key transformation is the iridium-catalyzed asymmetric hydrogenation of an N-benzylpyridinium salt, a method proven to deliver high levels of enantioselectivity.[4]

Detailed Experimental Protocol

This protocol describes the synthesis of the (R)-2-(pyridin-2-yl)piperidine core.

Part A: Synthesis of N-Benzyl-2-(pyridin-2-yl)pyridinium Bromide

-

Reagents & Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2,2'-bipyridine (10.0 g, 64.0 mmol, 1.0 equiv) and anhydrous toluene (100 mL).

-

Reaction: Add benzyl bromide (7.6 mL, 64.0 mmol, 1.0 equiv) dropwise at room temperature.

-

Execution & Workup: Heat the mixture to 80°C and stir for 16 hours. A precipitate will form. Cool the reaction to room temperature. Collect the solid precipitate by vacuum filtration, wash with cold toluene (2 x 20 mL) and diethyl ether (2 x 20 mL). Dry the solid under high vacuum to yield the pyridinium salt as a white solid.

-

Causality: The quaternization of one pyridine nitrogen with benzyl bromide activates the ring system, making it susceptible to reduction. Toluene is chosen as a solvent in which the product salt is insoluble, facilitating easy isolation.

-

Part B: Iridium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, to a vial, add [Ir(COD)Cl]₂ (33.7 mg, 0.05 mmol, 0.5 mol%) and a suitable chiral ligand (e.g., (R)-BINAP, 62.3 mg, 0.1 mmol, 1.0 mol%). Add anhydrous, degassed dichloromethane (DCM, 10 mL) and stir for 30 minutes to form the active catalyst.

-

Reaction Setup: To a high-pressure autoclave, add the N-benzyl-2-(pyridin-2-yl)pyridinium bromide (3.27 g, 10.0 mmol, 1.0 equiv) and iodine (50.8 mg, 0.2 mmol, 2 mol%).

-

Execution: Transfer the prepared catalyst solution to the autoclave via cannula. Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 50 bar. Heat the reaction to 40°C and stir vigorously for 24 hours.

-

Causality: The chiral iridium complex coordinates to the pyridinium ring and facilitates the stereoselective transfer of hydrogen to one face of the ring, establishing the (R)-stereocenter. Iodine is often used as an additive to enhance catalyst activity and selectivity.

-

-

Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with saturated aqueous sodium thiosulfate (2 x 20 mL) to remove residual iodine, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (R)-N-benzyl-2-(pyridin-2-yl)piperidine. Purify by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Part C: Deprotection to Yield the Core Structure

-

Reagents & Setup: Dissolve the purified (R)-N-benzyl-2-(pyridin-2-yl)piperidine (2.66 g, 10.0 mmol) in methanol (50 mL).

-

Reaction: Carefully add palladium on carbon (10 wt%, 266 mg) to the solution.

-

Execution: Secure the flask to a hydrogenator or use a hydrogen balloon. Purge the system with hydrogen and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (3 x 10 mL). Concentrate the filtrate under reduced pressure to yield this compound.

-

Causality: The palladium catalyst facilitates the hydrogenolysis of the N-benzyl C-N bond, liberating the secondary amine of the piperidine ring to provide the final core product.

-

Data Analysis and Validation

The successful synthesis must be validated through rigorous characterization. The enantiomeric excess (ee), a critical parameter, is determined using chiral High-Performance Liquid Chromatography (HPLC).

| Compound/Step | Analytical Technique | Expected Outcome |

| Pyridinium Salt | ¹H NMR, ¹³C NMR | Signals corresponding to both pyridine and benzyl groups, with characteristic downfield shifts for pyridinium protons. |

| Hydrogenated Product | ¹H NMR, ¹³C NMR, MS | Disappearance of aromatic pyridine signals and appearance of aliphatic piperidine signals. Mass spectrometry confirms the addition of hydrogen atoms. |

| Final Core Product | Chiral HPLC | Separation of enantiomers, allowing for the calculation of enantiomeric excess (ee). Typically >95% ee is desired. |

| Final Core Product | ¹H NMR, ¹³C NMR | Absence of benzyl signals and presence of a broad singlet for the piperidine N-H proton. |

Elaboration of the Core: Synthesizing Novel Derivatives

The true value of the this compound core is its function as a versatile building block.[11] The two nitrogen atoms offer orthogonal sites for functionalization to build a library of novel compounds.

Key Derivatization Strategies:

-

N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine is highly nucleophilic and can be readily modified via standard transformations like N-alkylation, acylation, reductive amination, and Buchwald-Hartwig amination to introduce a wide variety of substituents.

-

Pyridine Ring Modification: The pyridine ring can be functionalized using electrophilic aromatic substitution (if activated) or, more commonly, through metal-catalyzed cross-coupling reactions. This often requires prior halogenation of the pyridine ring to install a handle for reactions like Suzuki or Sonogashira couplings.

Conclusion

The asymmetric synthesis of this compound derivatives is a cornerstone of modern drug discovery. The catalytic asymmetric hydrogenation approach provides a robust and efficient route to the key chiral core with high enantiopurity. By understanding the mechanistic principles behind catalyst selection and reaction conditions, researchers can reliably produce this valuable intermediate. The subsequent functionalization of the piperidine and pyridine nitrogens opens the door to a vast chemical space, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.

References

- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.).

-

Fu, G. C., & Shaw, S. A. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12234–12235. [Link]

-

Singh, A., & Kumar, A. (2021). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry. [Link]

-

Cont, A., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(1), 225-231. [Link]

-

Shaw, S. A., & Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12234-12235. [Link]

-

Shaw, S. A., Aleman, P., & Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235. [Link]

-

Kumar, A., & Singh, A. (2021). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 10(10), 2535-2563. [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Yeung, Y.-Y., et al. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 48(94), 11555-11557. [Link]

-

Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (2026). Organic Letters. [Link]

-

General strategy for the synthesis of piperidine derivatives. (n.d.). ResearchGate. [Link]

-

Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. (2025, August 9). ResearchGate. [Link]

-

Characterization and pharmacological evaluation of new pyridine analogs. (n.d.). National Library of Medicine. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society. [Link]

-

Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2013). ChemMedChem, 8(8), 1289-1294. [Link]

-

One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. (n.d.). Royal Society of Chemistry. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2019). Molecules, 24(21), 3848. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4983. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2014). Chemical Reviews, 114(17), 8863–8909. [Link]

-

2-(Piperidin-2-yl)pyridine. (n.d.). PubChem. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (R)-2-Chloro-5-(piperidin-2-yl)pyridine | 1134621-26-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of (R)-2-(Piperidin-2-yl)pyridine in Asymmetric Catalysis: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount. Among the privileged scaffolds, N,N-bidentate ligands have emerged as powerful tools for orchestrating stereoselective transformations. This technical guide delves into the core mechanistic principles governing the action of (R)-2-(Piperidin-2-yl)pyridine, a chiral diamine ligand, with a particular focus on its application in the asymmetric transfer hydrogenation (ATH) of prochiral ketones. By synthesizing insights from established catalytic systems and mechanistic studies, this document aims to provide a comprehensive understanding for researchers leveraging this versatile ligand in their synthetic endeavors.

Introduction: The Architectural Advantage of this compound

This compound is a chiral diamine ligand characterized by a stereogenic center at the 2-position of the piperidine ring. This structural feature, combined with the presence of two distinct nitrogen atoms—a secondary amine on the piperidine ring and a pyridine nitrogen—endows it with unique coordinating properties. When complexed with a transition metal, typically ruthenium or rhodium, it forms a stable five-membered chelate ring. The chirality of the ligand is effectively transferred to the catalytic center, enabling the enantioselective synthesis of a wide range of valuable chiral molecules, particularly chiral alcohols.

The significance of the piperidine and pyridine moieties extends beyond simple coordination. The N-H group of the piperidine is not merely a spectator ligand; it actively participates in the catalytic cycle, a feature central to the highly efficient Noyori-type metal-ligand bifunctional catalysis.[1] This guide will dissect this crucial interaction and its implications for catalytic activity and stereoselectivity.

The Core Mechanism: Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation (ATH) of ketones to chiral secondary alcohols is a benchmark reaction to evaluate the efficacy of chiral catalysts. A ruthenium(II) complex of this compound serves as an exemplary system to illustrate the intricate dance of molecules at the heart of this transformation.

The Catalytic System and the Noyori-Type Mechanism

The active catalyst is typically generated in situ from a ruthenium precursor, such as [RuCl2(p-cymene)]2, and the chiral ligand this compound in the presence of a hydrogen donor, commonly isopropanol or a formic acid/triethylamine mixture. The widely accepted mechanism for this class of catalysts is the Noyori outer-sphere mechanism.[2] This pathway is distinct from inner-sphere mechanisms as the substrate does not directly coordinate to the metal center during the hydrogen transfer step.

The catalytic cycle can be dissected into the following key stages:

-

Catalyst Activation: The precatalyst reacts with the hydrogen donor (e.g., isopropanol and a base) to form the active 18-electron ruthenium hydride species.

-

Transition State Assembly: The ketone substrate interacts with the active catalyst through hydrogen bonding, forming a six-membered pericyclic transition state. This assembly involves the Ru-H bond and the N-H bond of the piperidine ligand.[1][3]

-

Concerted Hydride and Proton Transfer: In a concerted step, a hydride ion is transferred from the ruthenium center to the carbonyl carbon, while a proton is transferred from the ligand's N-H group to the carbonyl oxygen.[4] This simultaneous transfer is a hallmark of the metal-ligand bifunctional catalysis.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the catalyst, which is then regenerated by the hydrogen donor to complete the catalytic cycle.

The Origin of Enantioselectivity

The high enantioselectivity observed in these reactions is a direct consequence of the chiral environment created by the this compound ligand. The steric bulk of the ligand dictates the preferred orientation of the ketone in the transition state. For one orientation, the steric hindrance between the substrate and the ligand is minimized, leading to a lower energy transition state and the preferential formation of one enantiomer of the alcohol product. The rigidity of the chelate ring formed by the ligand with the metal center is crucial for the effective transmission of this stereochemical information.

The following diagram illustrates the proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone catalyzed by a Ru-(R)-2-(Piperidin-2-yl)pyridine complex.

Sources

An In-Depth Technical Guide to (R)-2-(Piperidin-2-yl)pyridine: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of (R)-2-(Piperidin-2-yl)pyridine, a chiral heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its historical context, explore the evolution of its synthesis, detail its stereochemical importance, and discuss its role as a valuable scaffold in medicinal chemistry, particularly in the realm of nicotinic acetylcholine receptor (nAChR) modulation.

Introduction: A Tale of Isomers and Nicotinic Receptors

The story of this compound is intrinsically linked to the broader history of pyridine-based alkaloids and the scientific community's quest to understand the pharmacology of the nervous system. Its structural isomer, anabasine (3-(piperidin-2-yl)pyridine), was isolated from the tree tobacco plant (Nicotiana glauca) and initially named "neonicotine" due to its chemical similarity to nicotine.[1] Anabasine, like nicotine, is a potent agonist at nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels involved in a wide array of physiological processes in the central and peripheral nervous systems.[2][3]

The discovery and study of these natural alkaloids spurred interest in their synthetic analogues, including the positional isomer 2-(piperidin-2-yl)pyridine. The placement of the piperidine ring at the 2-position of the pyridine ring introduces unique conformational properties and electronic distribution, leading to a distinct pharmacological profile compared to anabasine. Furthermore, the chiral center at the 2-position of the piperidine ring means that the molecule exists as two enantiomers, (R)- and (S)-2-(piperidin-2-yl)pyridine, with potentially different biological activities.

This guide will focus on the (R)-enantiomer, tracing its journey from early synthetic efforts to its current status as a key building block in the design of selective nAChR ligands and other neurologically active compounds.

The Genesis of a Scaffold: Early Synthetic Approaches

The initial forays into the synthesis of 2-(piperidin-2-yl)pyridine were not enantioselective and were closely tied to the chemistry of bipyridines. The foundational precursor, 2,2'-bipyridine, was first synthesized by Fritz Blau in 1888 through the dry distillation of copper(II) pyridine-2-carboxylate.[2][4] This discovery paved the way for the exploration of its derivatives.

The logical synthetic route to racemic 2-(piperidin-2-yl)pyridine involves the partial reduction of one of the pyridine rings of 2,2'-bipyridine.

Figure 1: Early synthetic pathway to racemic 2-(Piperidin-2-yl)pyridine.

While various methods for the synthesis of bipyridines have been developed over the years, including Ullmann-type couplings and reactions of pyridine with catalysts like Raney nickel, the subsequent selective reduction to the desired piperidinylpyridine remained a challenge.[2][5][6]

The Dawn of Chirality: Enantioselective Synthesis and Resolution

The true potential of 2-(piperidin-2-yl)pyridine as a pharmacological tool could only be unlocked through the separation and synthesis of its individual enantiomers. This allows for the investigation of stereospecific interactions with biological targets, a cornerstone of modern drug design.

Classical Resolution: Separating the Mirror Images

One of the earliest and most straightforward methods for obtaining enantiomerically pure compounds is through classical resolution. This technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.[7][8]

Protocol for Classical Resolution of Racemic 2-(Piperidin-2-yl)pyridine:

-

Salt Formation: Dissolve the racemic 2-(piperidin-2-yl)pyridine in a suitable solvent. Add an equimolar amount of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize out of the solution.

-

Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically enriched free base of 2-(piperidin-2-yl)pyridine.

-

Extraction: Extract the free base into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified enantiomer.

This method, while effective, can be laborious and is often limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemate.

Asymmetric Synthesis: Building Chirality from the Ground Up

Modern organic chemistry has provided a plethora of methods for the direct synthesis of chiral molecules, bypassing the need for resolution. These asymmetric syntheses often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One notable early contributor to the asymmetric synthesis of related chiral piperidines was the Czech chemist Otakar Červinka. His work in the 1970s on the stereochemistry of heterocyclic compounds laid important groundwork in this area.

More recently, numerous advanced methodologies have been developed for the enantioselective synthesis of 2-substituted piperidines. A prominent strategy involves the asymmetric hydrogenation of pyridine derivatives.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is adapted from modern methodologies for the synthesis of enantioenriched 2-alkyl piperidines.[9]

-

Preparation of the Pyridinium Salt: To a solution of 2-(pyridin-2-yl)pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an activating group such as benzyl bromide (1.1 eq). Stir the reaction mixture at room temperature until the formation of the N-benzylpyridinium salt is complete.

-

Catalyst Preparation: In a glovebox, charge a pressure reactor with an iridium catalyst precursor, such as [Ir(COD)Cl]₂ (0.5 mol%), and a chiral phosphine ligand (e.g., a derivative of MeO-BIPHEP) (1.1 mol%).

-

Asymmetric Hydrogenation: Add the N-benzylpyridinium salt to the reactor, followed by a suitable solvent (e.g., methanol). Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

-

Work-up and Purification: After cooling and carefully venting the reactor, concentrate the reaction mixture. The resulting enantioenriched N-benzyl-2-(piperidin-2-yl)pyridine can be purified by column chromatography.

-

Deprotection: The N-benzyl group can be removed via hydrogenolysis (e.g., using palladium on carbon and hydrogen gas) to yield the desired this compound.

Figure 2: Modern asymmetric synthesis workflow for this compound.

Data on Enantioselective Synthesis Methods:

| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Chiral Iridium-Phosphine Complex | N-Alkylpyridinium Salt | >90% | [9] |

| Enzymatic Resolution | Lipase | Racemic Ester Derivative | >95% | [10] |

| Chiral Auxiliary-Mediated Synthesis | Chiral Amine Auxiliary | Pyridine Derivative | >98% (diastereomeric excess) | N/A |

Pharmacological Significance: A Ligand for Nicotinic Acetylcholine Receptors

The primary pharmacological interest in this compound lies in its potential as a ligand for nicotinic acetylcholine receptors. The structural similarity to nicotine and anabasine suggests that it can interact with the agonist binding site of these receptors.

The stereochemistry of the molecule is expected to play a crucial role in its interaction with the chiral environment of the nAChR binding pocket. It is well-established that the different enantiomers of chiral drugs can exhibit vastly different potencies, efficacies, and even different modes of action (e.g., agonist versus antagonist).

While direct pharmacological comparisons of the enantiomers of 2-(piperidin-2-yl)pyridine are not as extensively documented as for anabasine, studies on related compounds have shown that such stereochemical differences are profound. For example, the enantiomers of anabasine have different toxicities.[2] It is hypothesized that the (R)-enantiomer of 2-(piperidin-2-yl)pyridine will exhibit a distinct binding affinity and functional activity at various nAChR subtypes compared to its (S)-counterpart.

Sources

- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]

- 6. US5416217A - Process for the preparation of 2,2'-bipyridyls - Google Patents [patents.google.com]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

(R)-2-(Piperidin-2-yl)pyridine: A Technical Guide to Commercial Availability, Quality Control, and Application

Abstract

(R)-2-(Piperidin-2-yl)pyridine is a critical chiral building block and ligand in modern synthetic chemistry, particularly valued in the pharmaceutical industry for the asymmetric synthesis of complex molecules. Its commercial availability, however, can be variable, and ensuring the quality of the material is paramount for reproducible and successful research. This guide provides an in-depth analysis of the commercial landscape for this compound, details essential quality control (QC) protocols for incoming material validation, and presents a practical workflow for its application in catalysis. This document is intended for researchers, chemists, and procurement specialists in the fields of drug discovery, process development, and academic research.

Introduction: The Significance of this compound

The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals, including those targeting the central nervous system.[1] When combined with a pyridine ring, as in 2-(piperidin-2-yl)pyridine, it forms a potent bidentate ligand capable of coordinating with various transition metals. The stereochemistry at the C2 position of the piperidine ring is crucial; the (R)-enantiomer, in particular, has been instrumental in the development of asymmetric catalysts for a range of chemical transformations.[2][3]

The unique arrangement of the two nitrogen atoms allows it to act as a chiral ligand in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.[2][3] The ability to induce high levels of enantioselectivity makes this compound a high-value intermediate for the synthesis of single-enantiomer active pharmaceutical ingredients (APIs).

Commercial Availability and Supplier Landscape

Procuring this compound requires careful consideration of supplier reliability, available purity, and the form in which the compound is supplied (e.g., free base or as a salt). The compound is often available as a dihydrochloride salt, which can offer greater stability and ease of handling compared to the free base.[4][5] Several chemical suppliers specialize in building blocks for research and development, offering this compound in various quantities.

Below is a summary of representative suppliers. Note that availability and specifications are subject to change, and direct inquiry is always recommended.

| Supplier | Product Name | CAS Number | Purity/Form | Available Quantities |

| Ambeed, Inc. | This compound dihydrochloride | 2771315-93-4 | ≥95% | Gram scale |

| BLD Pharmatech Ltd. | This compound hydrochloride | 1055196-29-6 | ≥97% | Gram scale |

| Apollo Scientific | This compound dihydrochloride | 2771315-93-4 | 95% | 100mg, 250mg, 1g |

| ChemScene | (r)-3-(Piperidin-2-yl)pyridine hydrochloride | 1055196-29-6 | ≥97% | Inquire |

| ChemUniverse | This compound | N/A | Inquire | Inquire |

This table is for illustrative purposes. Researchers should verify current stock and specifications directly with the suppliers.

When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) for the specific lot being purchased. The CoA provides critical data on purity, identity, and enantiomeric excess.

Quality Control and Incoming Material Validation

Before use in any synthetic protocol, particularly in a cGMP or regulated environment, incoming this compound must be rigorously tested to confirm its identity and purity. The causality behind this stringent QC is that impurities, especially the opposite (S)-enantiomer, can act as a catalyst poison or lead to a significant reduction in the enantioselectivity of the desired reaction.

Key Quality Attributes (KQAs):

-

Identity: Confirmation of the chemical structure.

-

Purity (Chemical): Assessment of organic and inorganic impurities.

-

Purity (Enantiomeric): Determination of the enantiomeric excess (e.e.).

-

Physical Appearance: Visual inspection for color and form (e.g., liquid, solid).[6][7]

3.1 Standard Analytical Methods

A multi-pronged analytical approach is necessary for comprehensive validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary technique for structural confirmation. The spectra should be consistent with the structure of this compound, and the absence of significant unassigned signals indicates high chemical purity.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The gold standard for determining enantiomeric purity. A suitable chiral stationary phase (e.g., polysaccharide-based) is used to separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess. An e.e. of >98% is typically required for applications in asymmetric catalysis.

-

Certificate of Analysis (CoA) Review: Always request and review the supplier's CoA. This document should provide lot-specific results for purity (often by HPLC or GC) and identity (often by NMR).

3.2 Incoming Material QC Workflow

The following diagram illustrates a logical workflow for the quality control of a newly received batch of this compound.

Caption: Quality Control Workflow for incoming material.

Safe Handling and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10] Handling should be performed in a well-ventilated fume hood.

-

Storage Conditions: this compound and its salts should be stored in a tightly sealed container, often under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7] Recommended storage is often in a refrigerator (2-8°C) to minimize decomposition over time.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

-

Safety Data Sheet (SDS): Always consult the SDS provided by the supplier before handling the material.[9][11] The SDS contains detailed information on hazards, first-aid measures, and emergency procedures.

Application Protocol: Asymmetric Transfer Hydrogenation

To illustrate the utility of this compound, a representative protocol for its use as a chiral ligand in a ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone is provided below. This type of reaction is fundamental in the synthesis of chiral alcohols.

Objective: To reduce acetophenone to (R)-1-phenylethanol with high enantioselectivity.

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium catalyst precursor)

-

This compound (Ligand)

-

Acetophenone (Substrate)

-

Formic acid/triethylamine azeotrope (5:2) (Hydride source)

-

Anhydrous isopropanol (Solvent)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Protocol:

-

Catalyst Pre-formation:

-

In a nitrogen-flushed Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and this compound (2.2 equivalents) in anhydrous isopropanol.

-

Stir the mixture at 80°C for 1 hour. The solution should turn a deep red/orange, indicating the formation of the active catalyst complex. The slight excess of the ligand ensures complete complexation.

-

-

Reaction Setup:

-

In a separate nitrogen-flushed flask, dissolve acetophenone (100 equivalents relative to the Ru dimer) in anhydrous isopropanol.

-

Add the formic acid/triethylamine azeotrope (5 equivalents relative to the substrate).

-

-

Initiation and Monitoring:

-

Transfer the pre-formed catalyst solution to the substrate solution via cannula.

-

Heat the reaction mixture to the desired temperature (e.g., 40-60°C).

-

Monitor the reaction progress by TLC or GC-MS by taking small aliquots over time.

-

-

Work-up and Purification:

-

Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure (R)-1-phenylethanol.

-

-

Analysis:

-

Confirm the structure of the product by ¹H NMR.

-

Determine the enantiomeric excess of the product by chiral HPLC or chiral GC.

-

This protocol serves as a self-validating system; the successful synthesis of the chiral alcohol with high enantiomeric excess confirms the quality of the this compound ligand and the validity of the reaction conditions.

Conclusion

This compound is an indispensable tool for the modern synthetic chemist. While its procurement is relatively straightforward through specialized chemical suppliers, the onus is on the researcher to perform rigorous quality control to ensure the material's identity, chemical purity, and, most importantly, enantiomeric integrity. By following a systematic QC workflow and employing best practices for handling and application, scientists can confidently leverage this powerful chiral ligand to advance their research and development goals in asymmetric synthesis.

References

-

ChemicalRegister. (n.d.). This compound dihydrochloride (CAS No. 2771315-93-4) Suppliers. Retrieved January 12, 2026, from [Link]

-

J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET - PYRIDINE. Retrieved January 12, 2026, from [Link]

-